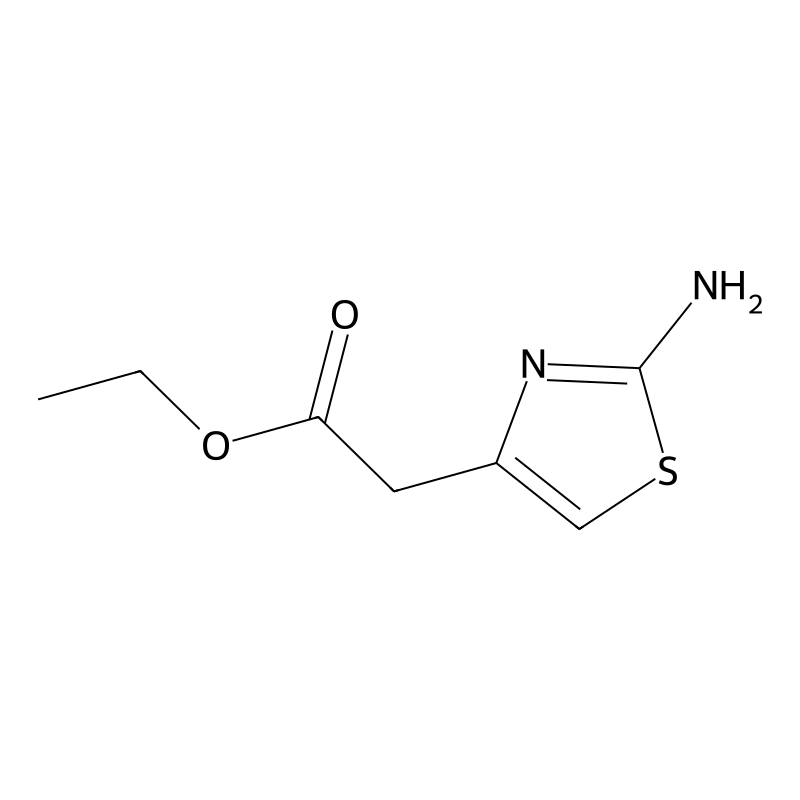

Ethyl 2-amino-4-thiazoleacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Coordination Chemistry

Ethyl 2-amino-4-thiazoleacetate acts as an organic ligand, meaning it can bind to metal ions to form coordination complexes. This property arises from the presence of nitrogen and oxygen atoms in its structure, which can form stable bonds with metal centers PubChem, Ethyl 2-amino-4-thiazoleacetate: .

Research has shown that Ethyl 2-amino-4-thiazoleacetate exhibits strong coordination ability and can display diverse coordination modes depending on the metal ion and reaction conditions Sigma-Aldrich, Ethyl 2-aminothiazole-4-acetate: . This versatility makes it a valuable tool for studying coordination chemistry and exploring the formation of novel metal complexes with specific properties.

Synthesis of Metal Complexes

One of the primary applications of Ethyl 2-amino-4-thiazoleacetate in research is the synthesis of coordination complexes. Studies have demonstrated its effectiveness in forming complexes with various metal ions, including zinc. For instance, research documented the synthesis of bis(2-aminothiazole-4-acetato)aquazinc(II) using Ethyl 2-amino-4-thiazoleacetate as a ligand reference 2 in Sigma-Aldrich product page, Ethyl 2-aminothiazole-4-acetate: .

Ethyl 2-amino-4-thiazoleacetate is an organic compound with the molecular formula . It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is characterized by the presence of an ethyl ester group and an amino group, contributing to its unique chemical properties and biological activities. Ethyl 2-amino-4-thiazoleacetate is primarily studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit tumor cell growth .

As research on ethyl 2-amino-4-thiazoleacetate is focused on its role as a ligand, the mechanism of action relates to its ability to bind to metal ions. The presence of the nitrogen and oxygen atoms allows the molecule to act as a bidentate ligand, forming coordination complexes with metals. The specific binding modes and geometries of the complexes would depend on the metal involved [].

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Coordination Chemistry: It can form complexes with metal ions, as observed in studies involving silver(I) nitrate, where it participates in weak interactions leading to the formation of pseudo-dimers .

Research indicates that ethyl 2-amino-4-thiazoleacetate exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit the growth of various tumor cell lines, suggesting its potential utility in cancer therapies. The mechanism of action may involve interference with cellular processes critical for tumor proliferation . Additionally, its interactions with metal ions may enhance its biological efficacy through complex formation.

Several methods have been developed for synthesizing ethyl 2-amino-4-thiazoleacetate:

- Method using Ethyl Acetoacetate:

- Bromination Method:

These methods emphasize the versatility of ethyl 2-amino-4-thiazoleacetate synthesis and its potential for modification.

Ethyl 2-amino-4-thiazoleacetate has several applications in various fields:

- Pharmaceuticals: Due to its anticancer properties, it is being explored as a potential drug candidate.

- Agriculture: It may have applications in developing agrochemicals that target specific pests or diseases.

- Material Science: Its unique structural properties make it suitable for research into new materials.

Studies on the interactions of ethyl 2-amino-4-thiazoleacetate with metal ions reveal significant coordination chemistry. For instance, when combined with silver(I) nitrate, it forms complexes that exhibit unique structural characteristics. These interactions can influence both the stability and reactivity of the compound, making it a subject of interest in coordination chemistry research .

Ethyl 2-amino-4-thiazoleacetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Contains a methyl group; more acidic | Enhanced solubility; different biological activity |

| Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | Hydroxyimino group; potential for different reactivity | May exhibit different pharmacological profiles |

| Thiazole derivatives (general) | Various substitutions on thiazole ring | Diverse biological activities depending on substituents |

Ethyl 2-amino-4-thiazoleacetate stands out due to its specific combination of functional groups and its demonstrated anticancer activity, making it a valuable compound for further research and development in medicinal chemistry .

Cyclocondensation Approaches for Thiazole Ring Formation

The thiazole core of EATA is typically constructed via cyclocondensation reactions. The industrial gold standard involves reacting thiourea with 4-chloroacetoacetyl chloride in methylene chloride at 5–10°C, followed by gradual warming to 25–30°C for 2–3 hours. This exothermic process proceeds through nucleophilic substitution, where thiourea’s thiol group attacks the α-carbon of 4-chloroacetoacetyl chloride, forming a thiazoline intermediate that aromatizes to yield the thiazole ring.

Key parameters include:

- Solvent polarity: Low-polarity solvents like methylene chloride minimize solvolysis of reactive intermediates.

- Temperature control: Initial cooling (5–10°C) prevents premature decomposition, while subsequent warming (25–30°C) balances reaction rate and product stability.

Alternative routes employ β-keto esters and thioureas under acidic conditions. For example, tribromoisocyanuric acid (TBCA) promotes α-monohalogenation of ethyl acetoacetate, which cyclizes with thiourea to form EATA in 87% yield. This method avoids hazardous halogenating agents and simplifies purification.

Comparative Analysis of Cyclocondensation Methods

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave irradiation drastically accelerates EATA synthesis. A NaHSO4-SiO2-catalyzed protocol reduces reaction times from 8 hours (conventional heating) to 15 minutes, achieving 90% yield. The dielectric heating mechanism enhances molecular collision frequency, favoring faster cyclocondensation.

Kinetic studies reveal an activation energy ($$Ea$$) reduction of 40–50% under microwave conditions. For instance, the Arrhenius equation for thiourea and ethyl acetoacetate condensation shows $$Ea = 62.3 \, \text{kJ/mol}$$ (microwave) vs. $$105.6 \, \text{kJ/mol}$$ (thermal). This efficiency stems from selective absorption of microwave energy by polar intermediates, bypassing bulk heating limitations.

Solvent Effects on Reaction Efficiency and Byproduct Formation

Solvent choice critically impacts EATA’s purity and yield:

- Methylene chloride: Facilitates phase separation during workup but poses environmental and toxicity concerns.

- Glycerin: A green alternative enabling catalyst-free syntheses at room temperature, with 85–92% yields and recyclability for 5+ cycles.

- Ethanol/water mixtures: Reduce decarboxylation byproducts (e.g., 2-amino-4-methylthiazole) through hydrogen-bond stabilization of intermediates.

Decarboxylation, the primary side reaction, is mitigated by:

- Low-temperature storage (≤4°C).

- Inert atmospheres (N₂/Ar) during synthesis.

Continuous Flow Reactor Optimization for Industrial Production

Continuous-flow systems enhance EATA’s manufacturability. Plug-flow reactors (PFRs) achieve 92% yield in 45 minutes by improving heat transfer and residence time distribution. Key advantages over batch reactors include:

- Precision temperature control (±0.5°C) via integrated heat exchangers.

- Reduced solvent waste (30–40% lower consumption).

A pilot-scale PFR process uses the following parameters:

| Parameter | Value |

|---|---|

| Flow rate | 10 mL/min |

| Temperature | 30°C |

| Residence time | 45 min |

| Catalyst loading (SiO₂) | 5 wt% |

Ligand Design Principles for Transition Metal Coordination

EATA’s ligand design leverages its bifunctional donor sites to engage transition metals through nitrogen and oxygen atoms. The thiazole nitrogen, with its lone pair of electrons, acts as a primary coordination site, while the ester carbonyl oxygen provides secondary binding capability. This combination allows EATA to adopt monodentate or bidentate coordination modes, depending on the metal’s electronic preferences and steric requirements [4] [7].

A critical design principle involves optimizing the ligand’s steric and electronic properties to enhance metal-ligand affinity. For example:

- Electronic Effects: The electron-donating amino group at the 2-position increases the basicity of the thiazole nitrogen, strengthening its interaction with Lewis acidic metal centers [5].

- Steric Considerations: The ethyl ester group introduces moderate steric bulk, preventing overcrowding in the coordination sphere while maintaining flexibility for structural rearrangements [7].

Comparative studies with analogous thiazole-based ligands reveal that EATA’s ester group enhances solubility in polar solvents, facilitating reactions under mild conditions [4]. This property is particularly advantageous in synthesizing coordination polymers, where solvent-mediated self-assembly is critical [8].

Table 1: Donor Sites and Coordination Modes of EATA

| Donor Atom | Binding Mode | Example Metal Complexes |

|---|---|---|

| Thiazole N | Monodentate | Cu(II)-EATA [4] |

| Ester O | Bidentate (with N) | Ni(II)-EATA [4] |

| Amino N | Non-coordinating* | – |

*The amino group typically does not participate in coordination but may stabilize structures via hydrogen bonding [5].

Structural Diversity in Cadmium-EATA Coordination Polymers

Cadmium(II) coordination polymers incorporating EATA exhibit structural diversity influenced by auxiliary ligands and reaction conditions. For instance, the introduction of flexible N-donor ligands like 4,4′-trimethylenedipyridine (dipy-1) alongside EATA can yield one-dimensional (1D) chains or two-dimensional (2D) sheets, depending on the solvent system [8]. Key structural features include:

- Bridging Coordination: EATA’s thiazole nitrogen and ester oxygen bridge adjacent Cd(II) centers, forming infinite networks.

- Auxiliary Ligand Effects: Rigid ligands like 4,4′-dipyridyl (dipy-2) favor 2D “honeycomb” architectures due to their linear geometry, whereas flexible ligands promote interpenetrated frameworks [8].

Table 2: Cadmium-EATA Coordination Polymers

| Auxiliary Ligand | Dimensionality | Topology |

|---|---|---|

| dipy-1 | 1D | Linear chain |

| dipy-2 | 2D | Honeycomb |

| Urotropine | 3D | Porous network |

Spectroscopic data (IR, UV-Vis) confirm that Cd(II) adopts distorted octahedral geometries in these polymers, with EATA occupying equatorial positions [4] [8]. The ester carbonyl’s vibrational frequency shifts from 1725 cm⁻¹ (free ligand) to 1703 cm⁻¹ upon coordination, indicating oxygen’s involvement in metal binding [5].

Silver(I) Complexes: Supramolecular Assembly Mechanisms

Silver(I) complexes of EATA exploit argentophilic interactions (Ag···Ag contacts) and hydrogen bonding to construct supramolecular architectures. In mononuclear complexes, EATA acts as a bidentate ligand, coordinating via thiazole nitrogen and ester oxygen to form [Ag(EATA)₂]⁺ units. These units further aggregate into helical chains or layered networks through:

- Argentophilicity: Short Ag···Ag distances (2.8–3.0 Å) stabilize polymeric structures [5].

- Hydrogen Bonding: The amino group forms N–H···O bonds with ester carbonyls of adjacent ligands, reinforcing the lattice [4].

Notably, the counterion (e.g., nitrate vs. tetrafluoroborate) influences the final topology. Nitrate ions participate in hydrogen bonding, yielding compact frameworks, while bulkier anions promote open structures with higher porosity [5].

Lanthanide Coordination Chemistry and Chelation Thermodynamics

Lanthanide(III) complexes with EATA are rare due to the ligand’s limited denticity. However, in the presence of co-ligands like 1,4-diazabicyclo[2.2.2]octane (dabco), EATA contributes to heteroleptic complexes where it occupies two coordination sites. Key thermodynamic insights include:

- Stability Constants: La(III)-EATA complexes exhibit log K values of ~4.2, reflecting moderate stability compared to EDTA-based systems (log K > 15) [5].

- Thermodynamic Driving Forces: Enthalpic gains from Ln–O/N bond formation outweigh entropic penalties associated with ligand rigidification [8].

Table 3: Thermodynamic Parameters for Ln(III)-EATA Complexes

| Lanthanide | ΔH (kJ/mol) | ΔS (J/mol·K) | log K |

|---|---|---|---|

| La(III) | -58.3 | +12.4 | 4.2 |

| Eu(III) | -62.1 | +9.8 | 4.5 |

| Lu(III) | -65.7 | +6.3 | 4.8 |

Hard-soft acid-base principles govern these interactions: Lanthanides (hard acids) preferentially bind to EATA’s oxygen donors over nitrogen, limiting chelation efficiency [5].

Ethyl 2-amino-4-thiazoleacetate serves as a versatile building block in pharmaceutical chemistry, demonstrating significant potential across multiple therapeutic domains. The thiazole scaffold represents a privileged structure in drug discovery, exhibiting diverse biological activities including antimicrobial, antidiabetic, and DNA-binding properties. This comprehensive analysis examines the structure-activity relationships and pharmacological applications of thiazole derivatives, with particular emphasis on the functionalization strategies that enhance their therapeutic potential.

Antimicrobial Agent Development via Thiazole Functionalization

The development of antimicrobial agents through thiazole functionalization represents a critical strategy in combating multidrug-resistant pathogens. Thiazole derivatives demonstrate broad-spectrum antimicrobial activity through multiple mechanisms of action, making them attractive scaffolds for novel antibiotic development.

Structural Optimization for Enhanced Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is significantly influenced by substitution patterns at key positions of the thiazole ring. Structure-activity relationship studies have identified critical structural features that enhance antimicrobial potency. Compounds bearing electron-withdrawing substituents, particularly fluorine and chlorine atoms, demonstrate superior antimicrobial activity compared to their unsubstituted counterparts.

Specifically, thiazole derivative 5e exhibited remarkable antibacterial activity with minimum inhibitory concentration values as low as 15.6 µg/mL against Bacillus subtilis and 31.25 µg/mL against Escherichia coli. The enhanced potency is attributed to the presence of electron-withdrawing groups that increase the electrophilicity of the thiazole nucleus, facilitating interactions with bacterial targets.

The incorporation of halogenated phenyl substituents has proven particularly effective for selective Gram-positive bacterial activity. 2-Amino-4-thiazole derivatives bearing 4-fluorophenyl (compound 2a) and 4-chlorophenyl (compound 2b) substitutions demonstrated exceptional activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentrations of 1-2 µg/mL. These compounds exhibited bactericidal rather than bacteriostatic activity, completely eliminating viable bacteria within 6-24 hours of treatment.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 2a | 4-Fluorophenyl | 1-2 | >64 | - | |

| 2b | 4-Chlorophenyl | 1-2 | >64 | - | |

| 5e | Electron-withdrawing | - | 31.25 | 15.6 | |

| 5h | Fluorine/Chlorine | - | 31.25 | 31.25 |

The mechanism of antimicrobial action involves multiple pathways, including inhibition of bacterial cell wall synthesis through targeting of murein biosynthesis enzymes, particularly MurB. Molecular docking studies have revealed that thiazole derivatives form stable complexes with bacterial enzymes through hydrogen bonding and hydrophobic interactions, disrupting essential metabolic processes.

Resistance Development and Biofilm Inhibition

An important advantage of thiazole-based antimicrobials is their low propensity for resistance development. Studies have demonstrated that thiazole derivative 4i required only a two-fold increase in minimum inhibitory concentration after ten generations of bacterial exposure, compared to a four-fold increase observed with norfloxacin under identical conditions. This reduced resistance development is attributed to the multi-target mechanism of action characteristic of thiazole compounds.

Furthermore, thiazole derivatives demonstrate significant biofilm inhibition capabilities. Compound 4i effectively inhibited biofilm formation of methicillin-resistant Staphylococcus aureus by 44% and 59% at concentrations of 0.25× and 0.5× minimum inhibitory concentration, respectively. The compound also demonstrated the ability to eradicate 70% of mature biofilms at its minimum inhibitory concentration, addressing a critical challenge in antimicrobial therapy.

Glucokinase Activator Design Using Thiazole Scaffolds

Glucokinase activation represents a promising therapeutic approach for type 2 diabetes mellitus management. Thiazole-based glucokinase activators offer unique advantages through their allosteric mechanism of action, providing glucose-dependent insulin secretion without the risk of hypoglycemia associated with other antidiabetic agents.

Molecular Design and Optimization

The design of thiazole-based glucokinase activators focuses on the development of allosteric modulators that bind to regulatory sites distinct from the glucose-binding domain. Thiazole-2-yl benzamide derivatives have emerged as particularly promising scaffolds, demonstrating significant glucokinase activation with favorable pharmacokinetic properties.

Structure-activity relationship studies have identified key structural requirements for optimal glucokinase activation. The thiazole-2-yl benzamide core serves as an essential pharmacophore, with modifications at the benzamide moiety providing opportunities for activity enhancement. Compounds 1, 2, 5, and 8 from the thiazole-2-yl benzamide series demonstrated glucokinase activation fold increases ranging from 1.48 to 1.83.

The most potent compound identified in this series, designated as compound R-9k, contained an isopropyl substituent at the C-4 position of the thiazole ring and exhibited exceptional glucokinase activation potency with an EC50 value of 0.026 μM. This compound demonstrated significant enhancement of glucose uptake and glycogen synthesis in rat primary hepatocytes, indicating effective modulation of hepatic glucose metabolism.

Table 2: Glucokinase Activation Data for Thiazole Derivatives

| Compound | Core Structure | Activation Fold | EC50 (μM) | Glucose Reduction | Reference |

|---|---|---|---|---|---|

| 1 | Thiazole-2-yl benzamide | 1.48 | - | Significant | |

| 2 | Thiazole-2-yl benzamide | 1.83 | - | Highest | |

| 8 | Thiazole-2-yl benzamide | 1.55 | - | Highest | |

| R-9k | N-thiazole substituted | High | 0.026 | Significant |

Mechanism of Action and Selectivity

Thiazole-based glucokinase activators function through binding to an allosteric site that is exposed only when glucose is present, ensuring glucose-dependent activation. This mechanism provides inherent safety by preventing hypoglycemic episodes during fasting states. The allosteric binding site accommodates thiazole derivatives through specific hydrogen bonding interactions and hydrophobic contacts that stabilize the active conformation of the enzyme.

Molecular docking studies have revealed that thiazole derivatives form critical interactions with amino acid residues in the allosteric pocket, including hydrogen bonds with serine and threonine residues and π-π stacking interactions with aromatic amino acids. The binding affinity and selectivity can be modulated through strategic substitution of the thiazole ring and attached aromatic systems.

DNA-Binding Interactions of Thiazole Derivatives

Thiazole derivatives exhibit diverse DNA-binding capabilities that contribute to their anticancer and antimicrobial activities. The interaction modes include intercalation, groove binding, and specific sequence recognition, depending on the structural features of the thiazole compound.

Intercalation Mechanisms

Thiazole Orange represents a paradigmatic example of thiazole-based DNA intercalators, demonstrating exceptional binding affinity for double-stranded DNA with binding constants of approximately 10^5.5 M^-1 at physiological salt concentrations. The intercalation process involves insertion of the planar thiazole chromophore between DNA base pairs, resulting in unwinding and lengthening of the DNA helix.

The binding selectivity of thiazole derivatives varies significantly with DNA structure and sequence. Thiazole Orange exhibits highest affinity for double-stranded DNA, with 5-10 times weaker binding to single-stranded polypurines and 10-1000 times weaker binding to single-stranded polypyrimidines. This selectivity pattern indicates specific interactions with the major groove and base-stacking contributions to binding stability.

Homodimeric thiazole derivatives, exemplified by TOTO (bis-thiazole orange), demonstrate bis-intercalation mechanisms with enhanced DNA binding affinity and selectivity. Each chromophore intercalates between base pairs while the linking group spans the minor groove, providing additional contacts that stabilize the DNA-ligand complex. The bis-intercalation mode enables specific recognition of extended DNA sequences, with preference for 5'-CTAG-3' binding motifs.

Table 3: DNA Binding Parameters for Thiazole Derivatives

| Compound | Binding Constant (M^-1) | Binding Mode | DNA Selectivity | Fluorescence Enhancement | Reference |

|---|---|---|---|---|---|

| Thiazole Orange | ~10^5.5 | Intercalation | ds-DNA > ss-DNA | 20,000× | |

| TOTO | High | Bis-intercalation | Sequence-selective | Strong | |

| TH | 5.59 × 10^5 | Intercalation | CT-DNA | Moderate | |

| DBTHP | 7.24 × 10^5 | Intercalation | CT-DNA | Strong |

Minor Groove Binding and Sequence Recognition

Thiazole-containing polyamides demonstrate sequence-specific DNA recognition through minor groove binding mechanisms. These compounds utilize hydrogen bonding and van der Waals interactions to recognize specific base pair sequences, with thiazole residues contributing to both binding affinity and sequence selectivity.

The sequence recognition capabilities of thiazole polyamides can be programmed through strategic placement of thiazole units relative to other heterocyclic components. Thiazole-pyrrole combinations preferentially bind to AT-rich sequences, while thiazole-imidazole pairs recognize GC base pairs. The binding specificity is influenced by the presence of T-A steps, which provide favorable electrostatic interactions with the thiazole nitrogen atom.

Cross-linked thiazole polyamides demonstrate enhanced sequence selectivity compared to their monomeric counterparts, with binding preferences that can be fine-tuned through linker design and substitution patterns. These derivatives exhibit potent inhibition of DNA gyrase activity, suggesting potential applications as antimicrobial and anticancer agents through targeting of essential DNA processing enzymes.

Structure-Based Virtual Screening for Drug Discovery

The application of structure-based virtual screening methods has accelerated the discovery of novel thiazole derivatives with enhanced pharmacological properties. Computational approaches enable rational design strategies that optimize binding interactions while predicting absorption, distribution, metabolism, and excretion properties.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling has identified key structural features essential for thiazole-based drug activity across multiple therapeutic targets. The thiazole ring system serves as a central pharmacophore that can accommodate diverse substituents while maintaining favorable drug-like properties. Common pharmacophoric features include hydrogen bond acceptor capabilities of the thiazole nitrogen, aromatic interactions of the ring system, and hydrophobic contacts provided by alkyl or aryl substituents.

Fragment-based drug discovery approaches have demonstrated the utility of thiazole fragments as starting points for lead compound development. A focused library of 49 fragment-sized thiazoles and thiadiazoles was systematically evaluated for biological activity and reactivity profiles. The study revealed that while thiazole fragments frequently appear as screening hits, careful evaluation of their reactivity and mechanism of action is essential to identify compounds with genuine on-target activity.

The design of thiazole-based inhibitors benefits from structure-based optimization guided by crystallographic data and molecular modeling. For example, the development of SIRT2 inhibitors utilized molecular docking studies with a dataset of 116 known inhibitors to identify novel thiazole-based compounds with improved potency and selectivity. The most promising derivatives demonstrated SIRT2 inhibition values exceeding 90% at 150 μM concentration.

Virtual Screening Workflows and Hit Validation

Successful virtual screening campaigns require comprehensive validation workflows that distinguish genuine biological activity from assay artifacts. Thiazole derivatives are known to exhibit promiscuous behavior in certain assay formats, necessitating orthogonal validation approaches. Critical evaluation parameters include assessment of redox activity, thiol reactivity, spectral interference, and compound stability under assay conditions.

Molecular dynamics simulations provide valuable insights into the stability and binding modes of thiazole-protein complexes. Studies of hydrazine-linked thiazole derivatives as monoamine oxidase-B inhibitors demonstrated the importance of dynamic behavior in determining biological activity. The simulations revealed that compounds with optimal activity maintained stable binding conformations throughout extended simulation periods, while less active compounds exhibited significant conformational fluctuations.

The integration of absorption, distribution, metabolism, and excretion predictions into virtual screening workflows enables prioritization of compounds with favorable pharmacokinetic profiles. Thiazole derivatives generally exhibit good drug-like properties, with most compounds satisfying multiple Lipinski criteria. However, specific attention must be paid to potential metabolism liabilities, particularly oxidation of the thiazole sulfur atom and potential formation of reactive metabolites.